Ethyl mesitylglyoxylate

Übersicht

Beschreibung

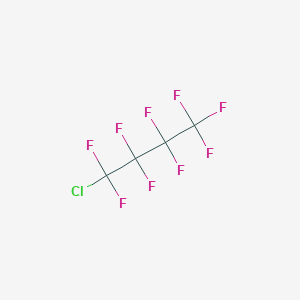

Ethyl mesitylglyoxylate is a chemical compound with the empirical formula C13H16O3 and a molecular weight of 220.26 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of Ethyl mesitylglyoxylate involves several stages. In one method, 2-bromomesitylene reacts with lithium in diethyl ether for 3 hours. This is followed by a reaction with copper (I) cyanide in tetrahydrofuran and diethyl ether at -65 to -60 degrees Celsius for 1.5 hours. The final stage involves a reaction with Ethyl oxalyl chloride in tetrahydrofuran and diethyl ether at -60 to 20 degrees Celsius .

Molecular Structure Analysis

The SMILES string for Ethyl mesitylglyoxylate is CCOC(=O)C(=O)c1c(C)cc(C)cc1C . The InChI is 1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl mesitylglyoxylate: is a valuable compound in organic chemistry, particularly in the synthesis of complex molecules. It is often used as a building block in the construction of various organic compounds due to its reactive keto-ester group.

- Enolate Chemistry : It plays a crucial role in enolate chemistry, where it can act as an electrophile in reactions with nucleophiles .

- Synthetic Building Block : As a synthetic intermediate, it’s used to introduce the mesityl group into a molecule, which can be beneficial for creating steric hindrance or modulating electronic properties .

Pharmacology

In the field of pharmacology, Ethyl mesitylglyoxylate is explored for its potential as a precursor in the synthesis of pharmaceuticals.

- Drug Design : Its structure is key in the design of drug molecules, especially when specific pharmacophores are required .

- Medicinal Chemistry : It serves as a starting material for the synthesis of various medicinal compounds, contributing to the development of new therapeutic agents .

Material Science

Ethyl mesitylglyoxylate: finds applications in material science, particularly in the development of new materials with specific properties.

- Polymer Synthesis : It can be used in the synthesis of polymers, where it may impart certain characteristics like flexibility or rigidity depending on the polymerization process .

- Nanotechnology : There’s potential for its use in the creation of nanomaterials, which could have applications ranging from electronics to biomedicine .

Biochemistry

In biochemistry, Ethyl mesitylglyoxylate is utilized in various research applications, including:

- Enzyme Studies : It may be used to study enzyme interactions with substrates, particularly those involving keto-ester functionalities .

- Metabolic Pathway Analysis : Researchers can use it to trace metabolic pathways, understanding how such compounds are processed in biological systems .

Analytical Chemistry

Ethyl mesitylglyoxylate: also has a role in analytical chemistry:

- Spectroscopy : It can be used as a standard in spectroscopic analysis to help identify or quantify other substances .

- Chromatography : Due to its distinct chemical properties, it can serve as a reference compound in chromatographic separations .

Environmental Science

Lastly, Ethyl mesitylglyoxylate is relevant in environmental science research:

- Pollutant Analysis : It might be used in the analysis of environmental pollutants, particularly in the study of organic compound degradation .

- Eco-Friendly Synthesis : Research into its use in eco-friendly synthesis processes is ongoing, aiming to reduce the environmental impact of chemical manufacturing .

Safety and Hazards

When handling Ethyl mesitylglyoxylate, it is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSPPFOBPRPYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371392 | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl mesitylglyoxylate | |

CAS RN |

5524-57-2 | |

| Record name | Ethyl 2,4,6-trimethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)